molecular formula C9H5BrN2O2 B2951316 8-Bromoquinoxaline-6-carboxylic acid CAS No. 1378260-89-9

8-Bromoquinoxaline-6-carboxylic acid

Cat. No.: B2951316
CAS No.: 1378260-89-9
M. Wt: 253.055
InChI Key: YTGWEQGMSZLMDS-UHFFFAOYSA-N
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Description

8-Bromoquinoxaline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H5BrN2O2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. The presence of a bromine atom at the 8th position and a carboxylic acid group at the 6th position makes this compound unique and of interest in various scientific fields .

Chemical Reactions Analysis

Types of Reactions

8-Bromoquinoxaline-6-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromoquinoxaline-6-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Bromoquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-6-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    8-Chloroquinoxaline-6-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    8-Iodoquinoxaline-6-carboxylic acid:

Uniqueness

8-Bromoquinoxaline-6-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile building block in synthetic chemistry.

Properties

IUPAC Name

8-bromoquinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGWEQGMSZLMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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